molecular formula C14H13NO2 B11880554 5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 830347-28-9

5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No.: B11880554
CAS No.: 830347-28-9
M. Wt: 227.26 g/mol
InChI Key: BVEXURYVSHAWKN-UHFFFAOYSA-N
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Description

5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a complex organic compound that belongs to the class of cyclopenta[b]indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an acetyl-substituted indole derivative with a cyclopentanone derivative, followed by cyclization and reduction steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific structural features and the range of reactions it can undergo

Properties

CAS No.

830347-28-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

5-acetyl-7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one

InChI

InChI=1S/C14H13NO2/c1-7-5-10(8(2)16)13-11(6-7)9-3-4-12(17)14(9)15-13/h5-6,15H,3-4H2,1-2H3

InChI Key

BVEXURYVSHAWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C)NC3=C2CCC3=O

Origin of Product

United States

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